molecular formula C16H13Cl2NO2 B5132864 2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B5132864
M. Wt: 322.2 g/mol
InChI Key: ICSOSXBQUWNACL-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a fused isoindole-dione core and a 2,5-dichlorophenyl substituent. The ethano bridge (4,7-ethano) in its bicyclic framework imparts distinct conformational stability, while the dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, which may influence binding interactions in biological systems .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-10-5-6-11(18)12(7-10)19-15(20)13-8-1-2-9(4-3-8)14(13)16(19)21/h1-2,5-9,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSOSXBQUWNACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenyl acetic acid, which is then subjected to a series of reactions including cyclization and reduction to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline the production. The industrial methods focus on achieving high yield, purity, and consistency while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

The dichlorophenyl moiety in the target compound can be compared to derivatives bearing methyl, thiazole, or acryloylphenyl groups. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
2-(2,5-Dimethylphenyl)-...ethanoisoindole-dione 2,5-Dimethylphenyl C₁₈H₁₉NO₂ 281.35 Not explicitly reported; likely lower lipophilicity vs. dichloro analog
2-(4-(Aryl)thiazol-2-yl)-...ethanoisoindole-dione Thiazole-linked aryl Varies ~300–350 Antibacterial activity against Gram-positive bacteria
2-(4-((E)-3-Arylacryloyl)phenyl)-...methanoisoindole-dione Acryloylphenyl Varies ~350–400 Anticancer (e.g., COX-2 inhibition), antimicrobial
  • Antimicrobial Activity: Thiazole-linked derivatives (e.g., ) exhibit selective antibacterial effects, suggesting that heterocyclic substituents may improve target specificity compared to purely aromatic groups . Agrochemical Relevance: Analogues like MGK 264 (2-(2-ethylhexyl)-...methanoisoindole-dione) demonstrate applications as insecticide synergists, highlighting the role of aliphatic chains in non-pharmaceutical uses .

Hybrid Derivatives with Functional Moieties

Modifications to the isoindole-dione core or imide nitrogen reveal significant differences in bioactivity:

  • Imide-Tetrazole Hybrids (e.g., ): Incorporation of tetrazole rings enhances antimicrobial potency by introducing hydrogen-bonding sites. However, methano-bridged derivatives (4,7-methano) may exhibit altered ring strain versus ethano-bridged analogs, affecting enzyme inhibition (e.g., DNA topoisomerase IV) .
  • Aminomethyl Derivatives (e.g., ): Substitution with dimethylphenylaminomethyl groups improves solubility in polar solvents, which could optimize pharmacokinetic profiles compared to the dichlorophenyl variant .

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